6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(oxan-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-13-2-3-16-15(10-13)14(4-7-18-16)17(20)19-11-12-5-8-22-9-6-12/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWHDWYFDSXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using methyl iodide and a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with oxan-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxyquinoline or 6-quinolinone derivatives.
Reduction: Formation of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes like topoisomerases or kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: It can interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth of microbial cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide ()
- The 1-propyl substituent increases hydrophobicity, while the 6-methylpyridinylamide group may enhance π-π stacking interactions with aromatic residues in enzymes .
- Molecular Weight : 341.4 g/mol (vs. ~343.4 g/mol for the target compound, estimated from similar structures).
2-(4-Carboxy-phenyl)-6-methoxy-quinoline-4-carboxylic Acid ()
- This compound’s solubility in aqueous environments is likely superior but may limit blood-brain barrier penetration .
- Molecular Weight : 323.3 g/mol.
Variations in the Amide Substituent
6-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide ()
- Key Differences :
- Molecular Weight : 362.4 g/mol.
4-Hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide ()
- Key Differences :
- Molecular Weight : 299.3 g/mol.
High-Molecular-Weight Analogs
2-(3,4-Dimethoxyphenyl)-N-[[4-[[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]methyl]phenyl]methyl]quinoline-4-carboxamide ()
- The branched structure may favor interactions with dimeric protein targets or allosteric sites .
Implications of Structural Differences
- Target Specificity : The oxan-4-ylmethyl group in the target compound may favor interactions with hydrophobic enzyme pockets, whereas pyridinyl-thiazole () or methylthiazole () substituents might target nucleotide-binding domains.
- Synthetic Complexity : The target compound’s synthesis (via EDC coupling ) is relatively straightforward compared to multi-step routes required for thiazole- or pyridine-containing analogs.
Biological Activity
6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide is a quinoline derivative that has garnered attention for its potential therapeutic applications due to its diverse biological activities. Quinoline compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound features a methoxy group at the 6-position and an oxan-4-ylmethyl substituent at the carboxamide group. These structural components enhance its biological activity by interacting with specific molecular targets.
The mechanism of action involves several pathways:
- Molecular Targets : The compound may interact with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling.
- Cell Cycle Arrest : It can induce cell cycle arrest and apoptosis in cancer cells by disrupting DNA replication processes.
- Antimicrobial Activity : It exhibits potential antimicrobial properties by interfering with microbial metabolic pathways.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Table 1: Antimicrobial activity of this compound
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses like HIV and influenza. Docking studies suggest strong binding affinities to viral enzymes, indicating potential as a therapeutic agent.
Anticancer Activity
A series of studies have evaluated the anticancer effects of this compound on various cancer cell lines. Notably, it has shown promising results against multidrug-resistant gastric carcinoma cells.
| Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| EPG85-257RDB | 5.2 | 3.23 |
| EPG85-257P | 7.8 | 3.23 |
Table 2: Cytotoxicity of this compound on cancer cell lines
Case Studies
- Study on Multidrug Resistance : A study published in MDPI demonstrated that the compound significantly inhibited P-glycoprotein (P-gp) efflux in drug-resistant gastric carcinoma cells, enhancing the efficacy of conventional chemotherapeutics .
- Antimalarial Potential : Another investigation highlighted its antimalarial properties, showing effective dose responses in murine models with significant reductions in parasitic load when combined with artesunate .
Q & A
Q. What synthetic methodologies are recommended for 6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the quinoline core. Key steps include:
- Coupling Reactions : Use of coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) with TEA (triethylamine) to form the carboxamide bond between the quinoline-4-carboxylic acid and the oxan-4-ylmethyl amine moiety .
- Purification : Column chromatography or recrystallization to isolate the product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
- Condition Optimization : Control reaction temperature (0°C to room temperature for coupling), stoichiometric ratios (1:1.5 for acid:amine), and inert atmospheres to minimize side reactions .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. Single-crystal diffraction data can resolve the tetrahydropyran (oxan-4-yl) orientation and confirm stereochemistry .
- Spectroscopic Analysis :
- NMR : H and C NMR to verify methoxy (δ ~3.8 ppm), quinoline protons (δ 7.5–8.5 ppm), and oxan-4-yl methylene (δ ~3.3–3.6 ppm) .
- IR : Confirm carboxamide C=O stretch (~1650 cm) and N-H bend (~1550 cm^{-1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxamide derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, oxan-4-yl chain length) and test against standardized assays (e.g., MIC for antimicrobial activity) to isolate contributing factors .
- Assay Variability Mitigation : Use internal controls (e.g., reference drugs like ciprofloxacin) and replicate experiments across multiple cell lines or enzymatic models to account for biological variability .
Q. What strategies are effective in enhancing the compound’s bioavailability through structural modification?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the tetrahydropyran ring or replace the methoxy group with a more hydrophilic substituent .
- Metabolic Stability : Fluorination of the quinoline ring or oxan-4-yl methyl group to reduce CYP450-mediated degradation .
- Prodrug Design : Mask the carboxamide as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .
Q. How to design experiments to elucidate the compound’s mechanism of action against specific biological targets?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., kinases, DNA topoisomerases) .
- Enzyme Inhibition Studies : Pre-incubate the compound with purified enzymes (e.g., bacterial gyrase) and monitor activity via fluorogenic substrates or gel electrophoresis .
- Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes, followed by site-directed mutagenesis to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
